(3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
Overview
Description
(3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol: is a compound that features an allyl group attached to a D-galactopyranoside moiety. The allyl group is a substituent with the structural formula −CH2−HC=CH2, consisting of a methylene bridge attached to a vinyl group The D-galactopyranoside part is derived from D-galactose, a type of sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol typically involves the allylation of D-galactopyranoside. One common method is the use of allyl halides in the presence of a base to facilitate the substitution reaction. For example, D-galactopyranoside can be reacted with allyl bromide in the presence of a base like sodium hydroxide to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale allylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bond in the allyl group can be reduced to form saturated compounds.
Substitution: The allyl group can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be used for hydrogenation.
Substitution: Allyl halides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Epoxides: Formed from the oxidation of the allyl group.
Saturated Compounds: Formed from the reduction of the double bond.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry: (3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides .
Biology: In biological research, this compound can be used to study carbohydrate metabolism and the role of glycosides in cellular processes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of (3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The D-galactopyranoside moiety can be recognized by carbohydrate-binding proteins, influencing various biological processes .
Comparison with Similar Compounds
Allyl Glucoside: Similar in structure but derived from glucose instead of galactose.
Allyl Mannoside: Derived from mannose, another type of sugar.
Allyl Xyloside: Derived from xylose, a five-carbon sugar
Uniqueness: (3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol is unique due to the presence of the D-galactopyranoside moiety, which imparts specific biological properties and reactivity. The combination of the allyl group and D-galactopyranoside makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5?,6-,7?,8?,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-KRQWFDNZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1C(C([C@H](C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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